Butyl octadecylcarbamate
Description
Butyl octadecylcarbamate is a carbamate derivative characterized by a butyl group (C₄H₉) and an octadecyl (C₁₈H₃₇) chain linked via a carbamate functional group (-O-C(=O)-NH-). Carbamates are known for their stability and versatility, often used in agrochemicals, pharmaceuticals, and material science .
Properties
CAS No. |
38428-48-7 |
|---|---|
Molecular Formula |
C23H47NO2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
butyl N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-23(25)26-22-6-4-2/h3-22H2,1-2H3,(H,24,25) |
InChI Key |
KYXRWOMOJKXLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl octadecylcarbamate typically involves the reaction of octadecylamine with butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction can be represented as: [ \text{C}4\text{H}9\text{OCOCl} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}4\text{H}9\text{OCO}\text{NH}\text{C}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
Butyl octadecylcarbamate undergoes hydrolysis under acidic or basic conditions to yield octadecylamine and carbon dioxide.
| Condition | Reagents | Products | Reaction Rate (Relative) |
|---|---|---|---|
| Acidic | HCl (1–3 M) | Octadecylamine + CO₂ + Butanol | Moderate |
| Basic | NaOH (1–3 M) | Octadecylamine + CO₂ + Butoxide | Slow |
The reaction proceeds via nucleophilic attack at the carbonyl group, with cleavage of the carbamate bond. Acidic conditions generally accelerate hydrolysis due to protonation of the carbonyl oxygen, enhancing electrophilicity.
Alkylation Reactions
The carbamate nitrogen can participate in alkylation reactions with electrophiles such as alkyl halides:
Common alkylating agents include methyl iodide and benzyl chloride. Triethylamine is often used as a base to neutralize HX and drive the reaction forward.
Oxidation Reactions
This compound is resistant to mild oxidants but reacts with strong oxidizing agents:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ | Acidic, 60°C | N-Oxide derivatives |
| KMnO₄ | Aqueous, 25°C | Degradation products (trace) |
The long alkyl chain imparts steric hindrance, limiting oxidation efficiency. H₂O₂ predominantly targets the carbamate nitrogen, forming N-oxide intermediates.
Catalytic Hydrogenation
Under hydrogenation conditions, the carbamate group remains intact, but the octadecyl chain may undergo saturation:
This reaction is useful for modifying the hydrophobicity of the compound without cleaving the carbamate bond.
Deprotection and Reactivity Recovery
A critical application of this compound is as a protecting group for amines. Studies comparing deprotection efficiency across carbamates reveal its unique behavior:
Table 1: Yield of recovered amine after deprotection of carbamate-protected octadecylamine
| Amine | Protection Method | Deprotection Yield (%) |
|---|---|---|
| Octadecylamine | Carbamate | 72 |
| Hexylamine | Carbamate | 80 |
| Decylamine | Carbamate | 93 |
This compound exhibits lower recovery yields (72%) compared to shorter-chain analogs, likely due to steric hindrance and reduced nucleophilicity of the octadecyl group . The equilibrium between carbamate formation and amine regeneration under CO₂-rich conditions further complicates deprotection kinetics.
Mechanistic Insights
-
Hydrolysis Mechanism:
Acid-catalyzed hydrolysis follows a two-step process: (1) protonation of the carbonyl oxygen, (2) nucleophilic attack by water. -
Deprotection Dynamics:
Carbamate-amine equilibrium under CO₂ shifts toward reactants, necessitating optimized conditions (e.g., elevated temperatures or acidic media) for efficient regeneration .
Stability and Compatibility
Scientific Research Applications
Butyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic nature and ability to form stable films.
Mechanism of Action
The mechanism of action of butyl octadecylcarbamate largely depends on its application. In drug delivery, for instance, it acts by forming a stable bond with the active drug molecule, protecting it from premature degradation. Upon reaching the target site, the carbamate bond is cleaved, releasing the active drug. The molecular targets and pathways involved vary based on the specific application but often include interactions with enzymes or receptors that facilitate the release of the active compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize butyl octadecylcarbamate, we compare it with structurally or functionally analogous compounds, focusing on esters and carbamates with similar alkyl chains.
Structural and Functional Group Analysis
- This compound : Contains a carbamate group (-NH-C(=O)-O-) with butyl and octadecyl substituents.
- Butyl Acrylate (C₇H₁₀O₂) : An ester with a butyl group and an acrylate moiety, used in polymer synthesis .
- Butyl Acetate (C₆H₁₂O₂) : A short-chain ester with a fruity odor, widely employed as a solvent .
- Butylcarbitol Acetate (C₁₀H₂₀O₄) : A glycol ether ester with a high boiling point, used in coatings and inks .
Key Distinction : Unlike esters (which have -O-C(=O)-O-), carbamates incorporate nitrogen, altering reactivity, biodegradability, and biological activity.
Physical and Chemical Properties
Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
